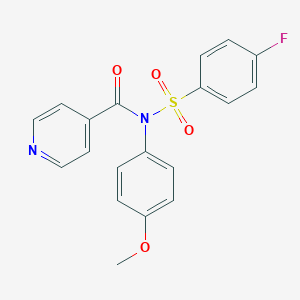

4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide, also known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a sulfonamide-based compound that is capable of selectively inhibiting the activity of phospholipase D (PLD) enzymes.

Mécanisme D'action

4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide selectively inhibits the activity of PLD enzymes by binding to their catalytic domain. PLD enzymes play a crucial role in the production of phosphatidic acid, which is involved in various cellular processes such as cell proliferation, survival, and inflammation. By inhibiting the activity of PLD enzymes, 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide can disrupt these processes and potentially lead to therapeutic benefits.

Biochemical and Physiological Effects:

4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It can inhibit cell proliferation and induce apoptosis in cancer cells. It can also reduce the production of inflammatory mediators in immune cells. Additionally, 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide can protect neurons from oxidative stress and excitotoxicity.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide in lab experiments is its selectivity for PLD enzymes. This allows for specific inhibition of PLD activity without affecting other cellular processes. However, one limitation of using 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide is its potential toxicity, as sulfonamide-based compounds can be toxic to cells at high concentrations.

Orientations Futures

There are several future directions for research on 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to develop more potent and selective PLD inhibitors based on the structure of 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide. Additionally, studying the pharmacokinetics and pharmacodynamics of 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide can provide valuable information for its potential use in clinical settings.

In conclusion, 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide is a sulfonamide-based compound that selectively inhibits the activity of PLD enzymes. It has potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. While there are advantages and limitations to using 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide in lab experiments, further research on its pharmacology and potential clinical use can provide valuable insights for future drug development.

Méthodes De Synthèse

The synthesis of 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction between 4-methoxybenzenesulfonyl chloride and isonicotinic acid, which forms 4-methoxy-N-isonicotinoylbenzenesulfonamide. This intermediate is then reacted with 4-fluorobenzeneboronic acid in the presence of a palladium catalyst to form 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide.

Applications De Recherche Scientifique

4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, as it inhibits the activity of PLD enzymes that are involved in cell proliferation and survival. 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide has also been studied for its potential use in the treatment of inflammatory diseases, as PLD enzymes are involved in the production of inflammatory mediators. Additionally, 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have neuroprotective properties, as it can protect neurons from oxidative stress and excitotoxicity.

Propriétés

Formule moléculaire |

C19H15FN2O4S |

|---|---|

Poids moléculaire |

386.4 g/mol |

Nom IUPAC |

N-(4-fluorophenyl)sulfonyl-N-(4-methoxyphenyl)pyridine-4-carboxamide |

InChI |

InChI=1S/C19H15FN2O4S/c1-26-17-6-4-16(5-7-17)22(19(23)14-10-12-21-13-11-14)27(24,25)18-8-2-15(20)3-9-18/h2-13H,1H3 |

Clé InChI |

FDZFDONERBQVAX-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F |

SMILES canonique |

COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F |

Solubilité |

50.9 [ug/mL] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283965.png)

![5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283966.png)

![3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283967.png)

![6-(4-methoxyphenyl)-9-methyl-2,3,5-triphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B283973.png)

![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283982.png)

![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)

![1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283988.png)